molecular formula C23H22N4O5S B1631298 Tazobactam Diphenylmethyl Ester CAS No. 89789-07-1

Tazobactam Diphenylmethyl Ester

Cat. No.: B1631298
CAS No.: 89789-07-1
M. Wt: 466.5 g/mol
InChI Key: PHGXFQIAGFMIHJ-NWSQWKLXSA-N
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Description

Tazobactam Diphenylmethyl Ester is a chemical compound that serves as an intermediate in the synthesis of Tazobactam, a well-known beta-lactamase inhibitor. Tazobactam is used in combination with beta-lactam antibiotics to enhance their effectiveness against beta-lactamase-producing bacteria. This compound is crucial in the pharmaceutical industry for the production of antibiotics that combat resistant bacterial strains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tazobactam Diphenylmethyl Ester involves several steps. One common method includes the use of 3-methyl-2-oxo-4-(2-benzothiazole disulfide)-1-azetidinyl-3-butenoic acid diphenylmethyl ester as a starting material. This compound undergoes a bromination ring-closing reaction, followed by a nucleophilic substitution reaction with triazole silver, and finally an oxidation reaction to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs a green production process that emphasizes safety, low production cost, short production period, and minimal environmental pollution. This process involves continuous reactions, including bromination, nucleophilic substitution, and oxidation, to efficiently produce the compound .

Chemical Reactions Analysis

Types of Reactions

Tazobactam Diphenylmethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The primary product formed from these reactions is Tazobactam, which is used in combination with beta-lactam antibiotics to inhibit beta-lactamase enzymes .

Scientific Research Applications

Tazobactam Diphenylmethyl Ester is primarily used in the pharmaceutical industry for the synthesis of Tazobactam. This compound is crucial in the development of antibiotics that are effective against beta-lactamase-producing bacteria. It is also used in research to study the mechanisms of beta-lactamase inhibition and to develop new antibiotics with enhanced efficacy .

Mechanism of Action

Tazobactam Diphenylmethyl Ester itself does not have a direct mechanism of action, as it is an intermediate compound. the Tazobactam produced from it works by irreversibly inhibiting beta-lactamase enzymes. This inhibition prevents the degradation of beta-lactam antibiotics, thereby enhancing their effectiveness against resistant bacterial strains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tazobactam Diphenylmethyl Ester is unique due to its specific role as an intermediate in the synthesis of Tazobactam. The resulting Tazobactam is known for its broad-spectrum activity and effectiveness in combination with various beta-lactam antibiotics, making it a valuable compound in combating antibiotic resistance .

Properties

IUPAC Name

benzhydryl (2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c1-23(15-26-13-12-24-25-26)21(27-18(28)14-19(27)33(23,30)31)22(29)32-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,19-21H,14-15H2,1H3/t19-,21+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGXFQIAGFMIHJ-NWSQWKLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CN5C=CN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CN5C=CN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001100413
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, diphenylmethyl ester, 4,4-dioxide, (2S,3S,5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001100413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89789-07-1
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, diphenylmethyl ester, 4,4-dioxide, (2S,3S,5R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89789-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, diphenylmethyl ester, 4,4-dioxide, (2S,3S,5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001100413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diphenylmethyl (2S,3S,5R)-3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.957
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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